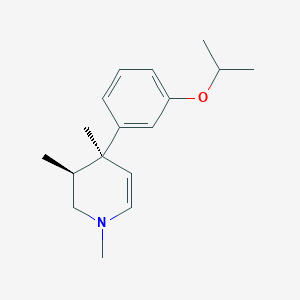
(E)-1-(3-(3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DDO-6600 is a targeted covalent inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the maturation and activation of a large number of oncogenic client proteins. This compound has shown significant antitumor activity by disrupting the interaction between Hsp90 and its co-chaperone Cdc37, leading to the degradation of kinase client proteins and promoting apoptosis in tumor cells .
Vorbereitungsmethoden
The synthesis of DDO-6600 involves several steps:
Phenylamine Reaction: Phenylamine is reacted with acetic acid at room temperature for 2 hours to yield an intermediate product with an 88% yield.
POCl3 Reaction: The intermediate is then reacted with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at 70°C for 6 hours, resulting in a 70% yield.
Malonic Acid Reaction: The product is further reacted with malonic acid, piperidine, and pyridine at 100°C for 12 hours, yielding 67%.
Piperidine-2-carboxamide Reaction: The compound is then reacted with piperidine-2-carboxamide, benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), and diisopropylethylamine (DIPEA) in DMF at room temperature overnight, yielding 50%.
Analyse Chemischer Reaktionen
DDO-6600 primarily undergoes covalent modification reactions. It covalently binds to the cysteine residue (Cys598) on the C-terminal domain of Hsp90. This covalent modification disrupts the interaction between Hsp90 and Cdc37, leading to the degradation of kinase client proteins. The major products formed from these reactions include degraded kinase proteins and apoptotic tumor cells .
Wissenschaftliche Forschungsanwendungen
DDO-6600 has several scientific research applications:
Cancer Research: It has shown significant antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. .
Molecular Chaperone Studies: DDO-6600 provides insights into the functions of Hsp90 and its role in the maturation of oncogenic client proteins.
Drug Development: The compound’s ability to disrupt Hsp90-Cdc37 interactions and degrade kinase client proteins makes it a potential candidate for developing new anticancer drugs.
Wirkmechanismus
DDO-6600 exerts its effects by covalently binding to the cysteine residue (Cys598) on the C-terminal domain of Hsp90. This binding disrupts the interaction between Hsp90 and its co-chaperone Cdc37, leading to the degradation of kinase client proteins. The degradation of these proteins promotes apoptosis and inhibits the motility of tumor cells. The molecular targets involved in this mechanism include Hsp90, Cdc37, and various kinase client proteins .
Vergleich Mit ähnlichen Verbindungen
DDO-6600 is unique in its ability to covalently modify Hsp90 and disrupt its interaction with Cdc37. Similar compounds include:
AT-13387: Another Hsp90 inhibitor that targets the ATPase activity of Hsp90 but does not covalently bind to it.
Ganetespib: A non-covalent Hsp90 inhibitor that also targets the ATPase activity of Hsp90.
17-AAG: An Hsp90 inhibitor that binds to the N-terminal domain of Hsp90 and inhibits its ATPase activity.
DDO-6600’s covalent binding to the C-terminal domain of Hsp90 and its ability to disrupt Hsp90-Cdc37 interactions make it a unique and promising compound for cancer therapy .
Eigenschaften
Molekularformel |
C26H28N4O2 |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
1-[(E)-3-[3-(3,4-dimethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]piperidine-2-carboxamide |
InChI |
InChI=1S/C26H28N4O2/c1-18-11-12-20(16-19(18)2)25-21(17-30(28-25)22-8-4-3-5-9-22)13-14-24(31)29-15-7-6-10-23(29)26(27)32/h3-5,8-9,11-14,16-17,23H,6-7,10,15H2,1-2H3,(H2,27,32)/b14-13+ |
InChI-Schlüssel |
SKDKPKFZKHHGCG-BUHFOSPRSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2/C=C/C(=O)N3CCCCC3C(=O)N)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)N3CCCCC3C(=O)N)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-(2,4-Dioxopyrimidin-1-yl)pentanoylamino]-2-hydroxybenzoic acid](/img/structure/B13732955.png)



![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)









